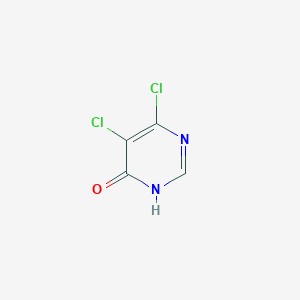![molecular formula C15H22N4O B1418259 N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1171004-09-3](/img/structure/B1418259.png)
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that likely contains a piperidine ring and a quinoxaline ring, connected in a spiro configuration . The “N-(2-Methoxyethyl)” part suggests that a methoxyethyl group is attached to a nitrogen atom, possibly in the piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium have been synthesized through alkylation of secondary and tertiary amines and anion exchange . Another related compound, 2’-O-(2-methoxyethyl) oligonucleotide, has been synthesized using reversible addition fragmentation transfer (RAFT) polymerization .Wissenschaftliche Forschungsanwendungen
Antisense Oligonucleotides
This compound has potential applications in the development of antisense oligonucleotides, which are short DNA or RNA molecules designed to bind to specific mRNA sequences, thereby inhibiting gene expression. This approach can be used to silence disease-causing genes .
Pharmacokinetic Modulation
The compound may be used to modify the pharmacokinetic properties of pharmaceutical agents, such as absorption, distribution, metabolism, and elimination, enhancing their therapeutic efficacy and safety profiles .
Anticancer Agents
Piperidine derivatives, including those with the quinoxaline moiety, have shown promise as anticancer agents. They may interfere with cancer cell proliferation and could be used in targeted cancer therapies .
Antiviral Therapeutics
The structural features of this compound suggest potential use in antiviral therapies. Piperidine derivatives have been utilized in the treatment of viral infections, and this compound could contribute to the development of new antiviral drugs .
Neuroprotective Treatments
Due to its piperidine core, the compound might serve as a neuroprotective agent. Piperidine-based compounds have been explored for their potential in treating neurodegenerative diseases like Alzheimer’s .
Analgesic and Anti-inflammatory
The compound’s structure is conducive to analgesic and anti-inflammatory applications. Piperidine derivatives are known to exhibit pain-relieving and inflammation-reducing properties, which could be harnessed in new medications .
Antimicrobial and Antifungal
The compound could be applied in the development of antimicrobial and antifungal agents. Its piperidine and quinoxaline components may contribute to the inhibition of microbial and fungal growth .
Anticoagulant Usage
Lastly, the compound may have applications as an anticoagulant. Piperidine derivatives have been studied for their potential to prevent blood clots, which is critical in cardiovascular disease management .
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-20-11-10-17-14-15(6-8-16-9-7-15)19-13-5-3-2-4-12(13)18-14/h2-5,16,19H,6-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKOROQLGIVSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)

![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)

![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)


![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)